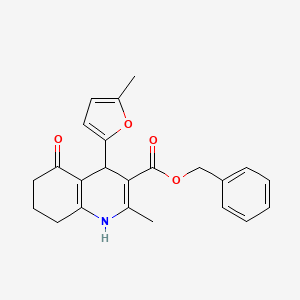![molecular formula C20H21BrN2O7S B5140866 2-bromo-4-{butyryl[(3-nitrophenyl)sulfonyl]amino}phenyl butyrate](/img/structure/B5140866.png)
2-bromo-4-{butyryl[(3-nitrophenyl)sulfonyl]amino}phenyl butyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-4-{butyryl[(3-nitrophenyl)sulfonyl]amino}phenyl butyrate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of 4-aminophenyl butyrate and has been synthesized using several methods.
Wirkmechanismus
The mechanism of action of 2-bromo-4-{butyryl[(3-nitrophenyl)sulfonyl]amino}phenyl butyrate involves its binding to the active site of the enzyme. This binding results in the inhibition of the enzyme's activity, which can be measured using various assays. This inhibition is reversible, and the enzyme activity can be restored by removing the compound from the reaction mixture.
Biochemical and Physiological Effects:
2-bromo-4-{butyryl[(3-nitrophenyl)sulfonyl]amino}phenyl butyrate has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including PKC, CaMKII, and PKA. This inhibition can lead to changes in cellular signaling pathways, which can have downstream effects on cellular processes such as gene expression and cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-bromo-4-{butyryl[(3-nitrophenyl)sulfonyl]amino}phenyl butyrate in lab experiments has several advantages and limitations. One of the advantages is that it is a reversible inhibitor, which allows for the study of enzyme kinetics and the determination of enzyme inhibition constants. However, one of the limitations is that it may have off-target effects, which can lead to the inhibition of other enzymes or cellular processes.
Zukünftige Richtungen
There are several future directions for the use of 2-bromo-4-{butyryl[(3-nitrophenyl)sulfonyl]amino}phenyl butyrate in scientific research. One of the directions is the development of more potent and selective inhibitors of specific enzymes. Another direction is the use of this compound in drug discovery, where it can be used as a lead compound for the development of new drugs. Additionally, the use of this compound in vivo studies could provide further insights into its potential therapeutic applications.
Conclusion:
In conclusion, 2-bromo-4-{butyryl[(3-nitrophenyl)sulfonyl]amino}phenyl butyrate is a chemical compound that has several potential applications in scientific research. Its synthesis method has been described in several research articles, and it has been used as a probe to study the binding of PKC to its substrates. The mechanism of action of this compound involves its binding to the active site of the enzyme, resulting in the inhibition of its activity. This compound has several advantages and limitations for use in lab experiments, and there are several future directions for its use in scientific research.
Synthesemethoden
The synthesis of 2-bromo-4-{butyryl[(3-nitrophenyl)sulfonyl]amino}phenyl butyrate has been described in several research articles. One of the methods involves the reaction of 4-aminophenyl butyrate with bromine in the presence of acetic acid and hydrogen peroxide. The resulting product is then reacted with butyryl chloride and 3-nitrobenzenesulfonyl chloride in the presence of triethylamine to obtain the final product.
Wissenschaftliche Forschungsanwendungen
2-bromo-4-{butyryl[(3-nitrophenyl)sulfonyl]amino}phenyl butyrate has been found to have several applications in scientific research. It has been used as a probe to study the binding of protein kinase C (PKC) to its substrates. This compound has also been used to study the mechanism of action of several other enzymes, including calmodulin-dependent protein kinase II (CaMKII) and protein kinase A (PKA).
Eigenschaften
IUPAC Name |
[2-bromo-4-[butanoyl-(3-nitrophenyl)sulfonylamino]phenyl] butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN2O7S/c1-3-6-19(24)22(31(28,29)16-9-5-8-15(12-16)23(26)27)14-10-11-18(17(21)13-14)30-20(25)7-4-2/h5,8-13H,3-4,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGDGXKOXKVGJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(C1=CC(=C(C=C1)OC(=O)CCC)Br)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-Bromo-4-[butanoyl-(3-nitrophenyl)sulfonylamino]phenyl] butanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

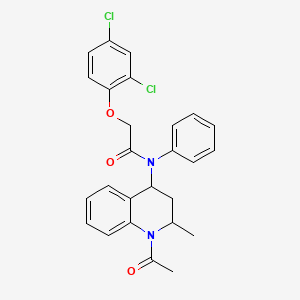
![1-chloro-2-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5140796.png)

![1-(1-hydroxyethyl)-17-(1-naphthyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5140815.png)
![4-({2-cyano-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]vinyl}amino)benzenesulfonamide](/img/structure/B5140821.png)
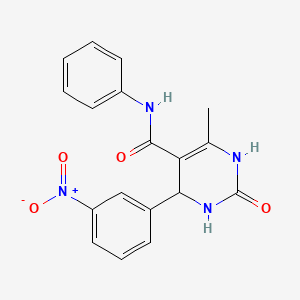
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(3-methoxyphenyl)-N-methylpropanamide](/img/structure/B5140827.png)
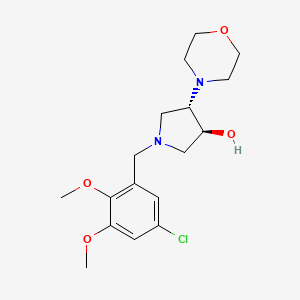
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-3-(4-fluorophenyl)-N-(2-methoxyethyl)propanamide](/img/structure/B5140848.png)
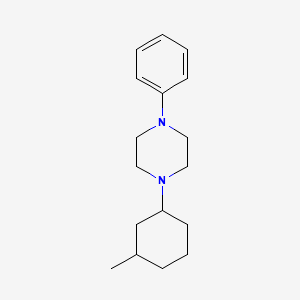
![disodium 2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonate](/img/structure/B5140861.png)
![N,N'-bis[2-(anilinocarbonyl)phenyl]terephthalamide](/img/structure/B5140865.png)
![2-methoxy-1-[2-(2-phenoxyethoxy)ethoxy]-4-(1-propen-1-yl)benzene](/img/structure/B5140873.png)
